BenchChemオンラインストアへようこそ!

tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate

Physicochemical property profiling Amine basicity Gem-difluoro inductive effect

tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS 1779790-19-0, molecular formula C₁₄H₂₄F₂N₂O₂, MW 290.35 g/mol) is a Boc-protected gem-difluorinated diazaspiro[5.5]undecane. The compound belongs to the 3,9-diazaspiro[5.5]undecane class, which has been validated as a privileged scaffold in multiple therapeutic programs, including GABAₐ receptor antagonists, CCR5 antagonists, muscarinic receptor modulators, and GGTase I inhibitors.

Molecular Formula C14H24F2N2O2
Molecular Weight 290.35 g/mol
Cat. No. B13065674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate
Molecular FormulaC14H24F2N2O2
Molecular Weight290.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CCNCC2)C(C1)(F)F
InChIInChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-9-6-13(14(15,16)10-18)4-7-17-8-5-13/h17H,4-10H2,1-3H3
InChIKeyDVBKOXCJQVVWKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate – A Fluorinated Spirocyclic Building Block for Medicinal Chemistry Procurement


tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS 1779790-19-0, molecular formula C₁₄H₂₄F₂N₂O₂, MW 290.35 g/mol) is a Boc-protected gem-difluorinated diazaspiro[5.5]undecane. The compound belongs to the 3,9-diazaspiro[5.5]undecane class, which has been validated as a privileged scaffold in multiple therapeutic programs, including GABAₐ receptor antagonists, CCR5 antagonists, muscarinic receptor modulators, and GGTase I inhibitors [1]. The scaffold itself is a conformationally constrained bicyclic diamine in which two piperidine rings share a single quaternary spiro carbon atom. In this specific derivative, a gem-difluoro group is installed at the 1-position of the spirocyclic framework—adjacent to the Boc-protected 3-nitrogen—and the 9-nitrogen remains as a free secondary amine. This regiochemically defined fluorination pattern distinguishes the compound from its non-fluorinated parent (CAS 173405-78-2) as well as from alternative difluoro regioisomers such as the 3,3-difluoro (CAS 1427173-48-5) and 7,7-difluoro (CAS 1784848-04-9) variants .

Why the Non-Fluorinated Analog Cannot Substitute for tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate in Lead Optimization


Substituting the non-fluorinated tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate or an alternative difluoro regioisomer for the 1,1-difluoro compound is not a functionally equivalent choice. Gem-difluorination at the 1-position adjacent to the Boc-protected nitrogen introduces a strong electron-withdrawing inductive effect (–I) that profoundly depresses the basicity of the proximal free amine at the 9-position—a pKa shift of approximately 9 log units relative to the non-fluorinated parent has been documented for the closely related 7,7-difluoro regioisomer [1]. This magnitude of pKa modulation directly alters the ionization state of the molecule at physiological pH, impacting membrane permeability, lysosomal sequestration potential, and off-target pharmacology [2]. Furthermore, the regiochemistry of fluorination (1,1- vs. 3,3- vs. 7,7-) is not interchangeable, as each substitution pattern produces a distinct electrostatic potential surface and conformational bias that cannot be replicated by simply switching the fluorine placement or omitting fluorination entirely [2]. The quantitative evidence presented below demonstrates that these physicochemical differences are not marginal but constitute a categorical divergence that a procurement decision must account for.

Quantitative Differentiation Evidence for tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate vs. Closest Analogs


Amine Basicity (pKa) Depression by Gem-Difluorination: 9-Log-Unit Shift vs. Non-Fluorinated Parent

Gem-difluorination of the 3,9-diazaspiro[5.5]undecane scaffold causes a profound reduction in the basicity of the free secondary amine. For the closely related 7,7-difluoro regioisomer (CAS 1784848-04-9), the experimentally determined pKa of the conjugate acid is 2.025 , compared with a predicted pKa of 11.00 ± 0.20 for the non-fluorinated parent compound tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS 173405-78-2) [1]. This represents a ΔpKa of approximately –9.0 log units—a >10⁹-fold reduction in proton affinity. The 1,1-difluoro substitution pattern of the target compound positions the electron-withdrawing CF₂ group in even closer proximity to the Boc-protected 3-nitrogen than the 7,7-isomer, and is predicted on the basis of inductive effect models to produce a comparable or slightly greater basicity-lowering effect [2]. The direction and magnitude of this shift are consistent with the systematic study by the Enamine/ESMO consortium, which demonstrated that gem-difluorination of saturated bicyclic amines monotonically lowers pKa values in accordance with the electron-withdrawing inductive effect of the CF₂ group [2].

Physicochemical property profiling Amine basicity Gem-difluoro inductive effect

Lipophilicity Modulation by Gem-Difluorination: Maintained LogP Despite Drastic pKa Change

Despite the dramatic reduction in amine basicity, gem-difluorination does not necessarily increase lipophilicity, which is a critical differentiator from other fluorination strategies. For the 7,7-difluoro regioisomer, the experimentally determined XLogP is 2.632 , which is essentially identical to the LogP of 2.654 reported for the non-fluorinated parent compound (CAS 173405-78-2) [1]. This near-equivalence (ΔLogP ≈ –0.02) demonstrates that gem-difluorination at the spirocyclic scaffold can decouple basicity modulation from lipophilicity alteration—a highly desirable property in drug design, where increasing LogP is generally associated with higher metabolic clearance, increased hERG liability, and poorer solubility. This finding is consistent with the 2025 systematic study of gem-difluorinated bicyclic amines, which reported that the effect of gem-difluorination on LogP is context-dependent and can either increase or decrease lipophilicity depending on the number of vicinal C–H bonds and their spatial orientation relative to the fluorine atoms [2]. For the 1,1-difluoro regioisomer, the CF₂ group is positioned adjacent to the spiro center, with a distinct spatial relationship to vicinal C–H bonds compared with the 3,3- or 7,7-isomers, which is predicted to produce a unique LogP signature that cannot be inferred from other regioisomers [2].

Lipophilicity LogP Physicochemical property profiling

Metabolic Stability Enhancement by Gem-Difluorination at the Spirocyclic Scaffold

Gem-difluorination at saturated carbon centers is a well-established strategy for blocking cytochrome P450-mediated oxidative metabolism. The CF₂ group acts as a metabolic shield by replacing oxidizable C–H bonds with strong C–F bonds (bond dissociation energy ~116 kcal/mol for C–F vs. ~99 kcal/mol for C–H), thereby preventing hydroxylation at the fluorinated position [1]. In the context of the 3,9-diazaspiro[5.5]undecane scaffold, the spirocyclic bridgehead positions and the adjacent methylene groups are known sites of metabolic vulnerability. The 1,1-difluoro substitution pattern of the target compound protects the C-1 position—which is α to the Boc-protected nitrogen and adjacent to the spiro center—from oxidative attack. The systematic study of gem-difluorinated bicyclic amines confirmed that fluorination consistently enhances metabolic stability in liver microsome assays across multiple bicyclic scaffolds [1]. Additionally, Shanghai Fudi New Material Technology Co. (Fluoking) provides this compound at >98% purity in multi-gram to kilogram quantities, and multiple vendors including Leyan (leyan.com) offer the compound at 98% purity specifically for pharmaceutical R&D applications, confirming its established role as a specialty building block for programs requiring enhanced metabolic stability .

Metabolic stability Oxidative metabolism blockade Fluorine substitution

Regiochemical Differentiation: 1,1-Difluoro Substitution Enables Unique pKa and Conformational Profile vs. 3,3- and 7,7-Isomers

The position of gem-difluorination on the 3,9-diazaspiro[5.5]undecane scaffold is not arbitrary: each regioisomer places the electron-withdrawing CF₂ group at a different distance and orientation relative to the two amine nitrogens, producing distinct pKa and LogP signatures. The 1,1-difluoro isomer (target compound, CAS 1779790-19-0) positions the CF₂ group immediately adjacent to the Boc-protected 3-nitrogen within one piperidine ring and also proximal (through-space) to the free 9-nitrogen in the opposite ring. In contrast, the 3,3-difluoro isomer (CAS 1427173-48-5) places the CF₂ group at the opposite end of the spirocyclic system, adjacent to the 9-nitrogen rather than the 3-nitrogen . The 7,7-difluoro isomer (CAS 1784848-04-9) places the CF₂ group at a bridgehead-adjacent position between the two nitrogens . The 2025 systematic study of gem-difluorinated bicyclic amines demonstrated that the position of fluorination significantly modulates both pKa and LogP through differences in the spatial relationship between fluorine atoms and vicinal C–H bonds [1]. For programs requiring specific amine pKa tuning—such as targeting the CNS (where low basicity reduces P-gp efflux) or avoiding hERG (where low basicity reduces potassium channel binding)—the 1,1-regioisomer provides a unique electrostatic profile that cannot be replicated by the 3,3- or 7,7-isomers.

Regiochemistry Conformational analysis Structure-property relationships

Validated Scaffold Lineage: 3,9-Diazaspiro[5.5]undecane Core in Published Therapeutic Programs

The 3,9-diazaspiro[5.5]undecane scaffold has been validated across multiple therapeutic programs with published quantitative structure-activity relationship (SAR) data. In the GABAₐ receptor antagonist program at the University of Copenhagen, derivative 1e (m-methylphenyl analog) displayed a binding affinity Ki of 180 nM at native GABAₐ receptors in rat cortical synaptic membranes, with selectivity for the extrasynaptic α₄βδ subtype over synaptic α₁- and α₂-containing subtypes [1]. The non-fluorinated N-Boc-3,9-diazaspiro[5.5]undecane (compound 2 in the J. Med. Chem. 2021 synthesis) served as the key building block for all compounds in this SAR study [1]. In the CCR5 antagonist program, compound 32 from the 3,9-diazaspiro[5.5]undecane series demonstrated an attractive combination of antiviral potency, selectivity, and oral bioavailability [2]. In the GGTase I inhibitor program (WO2020048829A1), 3,9-diazaspiro[5.5]undecane derivatives inhibited cancer cell proliferation through YAP1/TAZ pathway blockade [3]. The 1,1-difluoro variant of the Boc-protected scaffold extends this validated chemotype into fluorinated chemical space, offering the same core geometry with the added benefits of pKa modulation and metabolic stabilization described in Evidence Items 1–4.

Privileged scaffold Drug discovery Therapeutic target engagement

Procurement-Relevant Application Scenarios for tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate


CNS Drug Discovery Programs Requiring Low-Basicity Amine Building Blocks

The 1,1-difluoro-3,9-diazaspiro[5.5]undecane scaffold, with its predicted amine pKa ≤ 2.0 (see Section 3, Evidence Item 1), is ideally suited for central nervous system (CNS) drug discovery programs where high amine basicity is a known liability. Strongly basic amines (pKa > 8) are substrates for P-glycoprotein (P-gp) efflux at the blood-brain barrier and are associated with high volumes of distribution due to lysosomal trapping . By reducing the free amine pKa from ~11 to ≤2, the 1,1-difluoro variant ensures that the amine remains neutral at physiological pH, improving passive membrane permeability and reducing P-gp recognition. The maintained LogP (see Section 3, Evidence Item 2) further supports favorable CNS pharmacokinetics without the lipophilicity-driven metabolic clearance often seen with alkylation-based pKa lowering strategies. Procurement of this building block enables direct SAR exploration of the fluorinated 3,9-diazaspiro[5.5]undecane scaffold in GABAₐ receptor programs (where the non-fluorinated scaffold has already shown Ki values as low as 20 nM) and in other CNS target families requiring conformationally constrained, low-basicity diamines .

Lead Optimization of GGTase I and YAP1/TAZ Pathway Inhibitors in Oncology

The 3,9-diazaspiro[5.5]undecane scaffold is a core chemotype in the GGTase I inhibitor patent WO2020048829A1, where it has been shown to inactivate YAP1/TAZ signaling and block cancer cell proliferation . The 1,1-difluoro variant offers a metabolically stabilized version of this scaffold (see Section 3, Evidence Item 3) that can be elaborated via the free 9-amine into diverse inhibitor series. The gem-difluoro group at the 1-position provides a metabolic shield at a position that is sterically adjacent to the key spiro junction, protecting the scaffold from oxidative degradation without sterically interfering with target binding at the 9-position substituent vector. Multiple vendors including Fluoking and Leyan supply this compound at >98% purity in quantities up to kilogram scale, supporting both early-stage SAR exploration and later-stage preclinical development .

PROTAC Linker and Bifunctional Degrader Design with Tunable Physicochemical Properties

The 3,9-diazaspiro[5.5]undecane scaffold has established utility as a rigid PROTAC linker, with the non-fluorinated variant (tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate) used as a drug intermediate for synthesizing various active compounds . The 1,1-difluoro variant introduces the ability to tune the linker's amine basicity independently of its lipophilicity (see Section 3, Evidence Items 1 and 2). In PROTAC design, the physicochemical properties of the linker directly influence ternary complex formation efficiency, cellular permeability, and the ubiquitination kinetics of the target protein. A linker with low basicity (pKa ≤ 2) eliminates pH-dependent ionization effects that can confound cellular potency assays, while the constrained spirocyclic geometry restricts the conformational space sampled by the PROTAC, potentially improving the cooperativity of ternary complex formation. The commercial availability of this compound at >98% purity from multiple vendors supports rapid procurement for degrader synthesis campaigns .

Regioisomer Library Construction for Physicochemical Property Optimization

The existence of three distinct difluoro regioisomers of the N-Boc-3,9-diazaspiro[5.5]undecane scaffold (1,1-difluoro, CAS 1779790-19-0; 3,3-difluoro, CAS 1427173-48-5; and 7,7-difluoro, CAS 1784848-04-9) provides a unique opportunity to construct a regioisomer library for systematic physicochemical property optimization (see Section 3, Evidence Item 4) . By synthesizing the same final compound with each of the three fluorination patterns, medicinal chemists can independently modulate amine pKa across an estimated ~9-log-unit range while maintaining the same core scaffold topology. This approach is supported by the 2025 systematic study of gem-difluorinated bicyclic amines, which demonstrated that fluorination regioisomerism produces measurable and predictable differences in both pKa and LogP [1]. Procuring all three regioisomers simultaneously enables a matrix-based SAR strategy that can identify the optimal fluorination pattern for a given target within a single round of synthesis.

Quote Request

Request a Quote for tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.